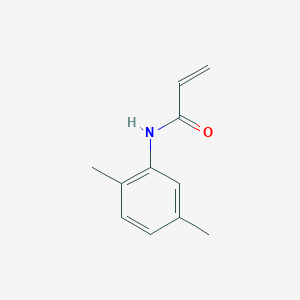
N-(2-methoxy-3-phenylpropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-3-phenylpropyl)prop-2-enamide, also known as MMPPF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MMPPF is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP), which is a G protein-coupled receptor that is involved in pain modulation, mood regulation, and drug addiction.
Aplicaciones Científicas De Investigación
N-(2-methoxy-3-phenylpropyl)prop-2-enamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of acute and chronic pain, without producing tolerance or dependence. N-(2-methoxy-3-phenylpropyl)prop-2-enamide has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-(2-methoxy-3-phenylpropyl)prop-2-enamide has been investigated for its potential to reduce drug-seeking behavior in animal models of drug addiction.
Mecanismo De Acción
N-(2-methoxy-3-phenylpropyl)prop-2-enamide is a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is activated by the endogenous neuropeptide nociceptin/orphanin FQ, which is involved in pain modulation, mood regulation, and drug addiction. By blocking the NOP receptor, N-(2-methoxy-3-phenylpropyl)prop-2-enamide can modulate the activity of the endogenous nociceptin/orphanin FQ system, leading to analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-methoxy-3-phenylpropyl)prop-2-enamide has been shown to modulate the activity of the endogenous nociceptin/orphanin FQ system, leading to changes in neurotransmitter release, neuronal activity, and behavioral responses. N-(2-methoxy-3-phenylpropyl)prop-2-enamide has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation and reward processing. N-(2-methoxy-3-phenylpropyl)prop-2-enamide has also been shown to decrease the release of glutamate and substance P, which are neurotransmitters that are involved in pain transmission and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methoxy-3-phenylpropyl)prop-2-enamide is its selectivity for the NOP receptor, which allows for specific modulation of the nociceptin/orphanin FQ system without affecting other opioid receptors. This selectivity also reduces the risk of side effects that are associated with non-selective opioid receptor agonists or antagonists. However, one limitation of N-(2-methoxy-3-phenylpropyl)prop-2-enamide is its low aqueous solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-(2-methoxy-3-phenylpropyl)prop-2-enamide in humans.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-3-phenylpropyl)prop-2-enamide. One direction is to investigate its potential as a therapeutic agent for pain, anxiety, depression, and drug addiction in humans. Clinical trials are needed to determine the safety and efficacy of N-(2-methoxy-3-phenylpropyl)prop-2-enamide in humans, as well as the optimal dosing and administration methods. Another direction is to explore the structure-activity relationship of N-(2-methoxy-3-phenylpropyl)prop-2-enamide and develop more potent and selective NOP receptor antagonists. Additionally, N-(2-methoxy-3-phenylpropyl)prop-2-enamide could be used as a tool to study the nociceptin/orphanin FQ system and its role in physiological and pathological processes.
Métodos De Síntesis
The synthesis of N-(2-methoxy-3-phenylpropyl)prop-2-enamide involves the reaction of 2-methoxy-3-phenylpropylamine with acryloyl chloride in the presence of a base catalyst. The resulting product is purified by column chromatography to obtain N-(2-methoxy-3-phenylpropyl)prop-2-enamide as a white crystalline solid. The purity of N-(2-methoxy-3-phenylpropyl)prop-2-enamide can be confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
N-(2-methoxy-3-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-13(15)14-10-12(16-2)9-11-7-5-4-6-8-11/h3-8,12H,1,9-10H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGCEIMSZGJJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-3-phenylpropyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2971506.png)

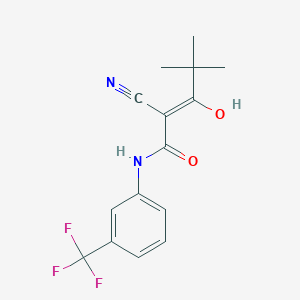
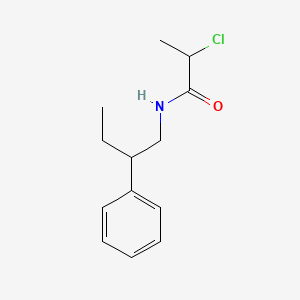
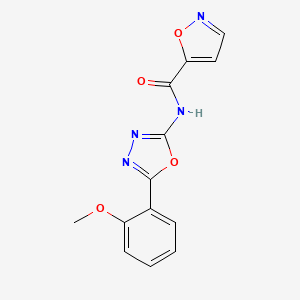
![9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971516.png)
![2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2971518.png)
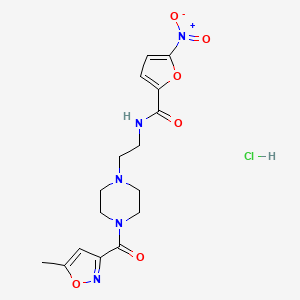
![3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B2971520.png)
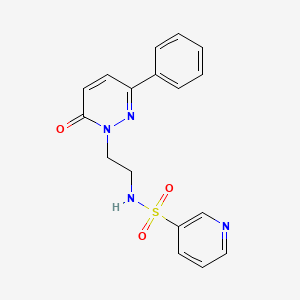
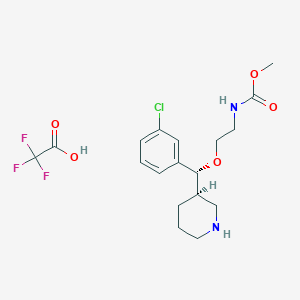
![N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide](/img/structure/B2971523.png)
